An In-depth Technical Guide to 2-Bromoethyl Acetate: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 2-Bromoethyl Acetate: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental considerations for 2-Bromoethyl acetate (CAS No. 927-68-4). This bifunctional compound, featuring both an ester and a bromoalkyl group, is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Chemical Identity and Structure
2-Bromoethyl acetate is a colorless to pale yellow liquid. Its fundamental identifiers and structural details are crucial for its correct application and are summarized below.
| Identifier | Value |
| IUPAC Name | 2-bromoethyl acetate[1] |
| Synonyms | Acetic Acid 2-Bromoethyl Ester, Bromoethyl acetate, 2-Bromoethylacetate[2][3][4][5] |
| CAS Number | 927-68-4[2][3][6] |
| Molecular Formula | C₄H₇BrO₂[2][3][7] |
| Molecular Weight | 167.00 g/mol [2][3][4][6] |
| SMILES String | CC(=O)OCCBr[2][6] |
| InChI Key | RGHQKFQZGLKBCF-UHFFFAOYSA-N[1][6] |
Physicochemical Properties
The physical and chemical properties of 2-Bromoethyl acetate dictate its handling, storage, and reactivity.
| Property | Value |
| Appearance | Colorless to pale yellow liquid[5][7] |
| Density | 1.514 g/mL at 25 °C[6][8] |
| Boiling Point | 159 °C[6][8] |
| Melting Point | -14 to -13.8 °C[6] |
| Flash Point | 71 °C (159.8 °F) - closed cup[6] |
| Refractive Index | n20/D 1.455[6] |
| Solubility | Soluble in common organic solvents such as ethanol, ether, and acetone; limited solubility in water.[7] |
Reactivity and Applications
The primary utility of 2-Bromoethyl acetate in organic synthesis stems from its nature as a potent alkylating agent. The presence of a bromine atom, a good leaving group, renders the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is central to its application in forming new carbon-heteroatom bonds.
Key chemical reactions include:
-
Nucleophilic Substitution : It readily reacts with nucleophiles like alcohols, amines, and thiols to displace the bromide ion. This is widely used to introduce the 2-acetoxyethyl group into various molecules.[2]
-
Williamson Ether Synthesis : This compound can be used in variations of the Williamson ether synthesis to form ethers.[7]
Due to this reactivity, 2-Bromoethyl acetate is a valuable building block in the synthesis of complex molecules, including:
-
Pharmaceuticals : It serves as an intermediate in the production of various active pharmaceutical ingredients.[7]
-
Agrochemicals : It is used in the synthesis of pesticides and herbicides.[7]
-
Lycorine Derivatives : It has been used as an alkylating reagent in the asymmetric total synthesis of (+)-1-deoxylycorine and (+)-lycorine.
It is important to note that there is no scientific literature to suggest that 2-Bromoethyl acetate is involved in any specific biological signaling pathways. Its biological effects are primarily associated with its reactivity as an alkylating agent, which can lead to toxicity.
Experimental Protocols
Detailed methodologies for the synthesis and purification of 2-Bromoethyl acetate are provided below. These protocols are based on established literature and patents.
Synthesis
Two primary methods for the synthesis of 2-Bromoethyl acetate are commonly cited.
Method 1: From Ethylene Glycol
This process involves the reaction of ethylene glycol with hydrogen bromide and acetic acid, often in the presence of a solvent that forms an azeotrope with water to drive the reaction to completion.
Detailed Protocol (based on Patent EP0411035B1):
-
To a suitable reactor, charge ethylene glycol, glacial acetic acid, toluene, and a 48% aqueous hydrogen bromide solution.[9]
-
Heat the mixture under reflux conditions. Water and toluene will co-distill as an azeotrope, which is collected and separated.[9]
-
Monitor the reaction for the consumption of starting materials and the formation of the intermediate, 2-bromoethanol.
-
After the initial distillation, cool the reaction mixture.
-
Slowly add acetic anhydride to the mixture to convert any remaining 2-bromoethanol to 2-bromoethyl acetate.[9]
-
Continue heating and distillation to remove the remaining azeotrope and excess acetic acid.[9]
-
The final product, 2-bromoethyl acetate, is then purified by vacuum distillation.[9]
Method 2: Bromination of Acetic Acid and Subsequent Esterification
This two-step synthesis first prepares bromoacetic acid, which is then esterified with ethanol.
Detailed Protocol (based on Patent CN101891615A):
-
Bromination:
-
In a reaction flask equipped with a stirrer, reflux condenser, and dropping funnel, add acetic acid and red phosphorus.
-
Heat the mixture to 70°C.
-
Slowly add bromine dropwise over several hours.
-
After the addition is complete, reflux for an additional 2 hours.
-
Cool and filter the mixture. Distill to remove hydrogen bromide and water, yielding crude bromoacetic acid.[8]
-
-
Esterification:
-
Combine the bromoacetic acid, ethanol, and a catalytic amount of concentrated sulfuric acid in a flask with a water trap.
-
Heat the mixture to facilitate esterification and remove the water produced.
-
The reaction is complete when water is no longer collected.[8]
-
-
Workup and Purification:
-
Neutralize the crude product with a 5% sodium carbonate solution.
-
Wash the organic layer with water.
-
Dry the organic layer with anhydrous calcium chloride.
-
Filter and purify by vacuum distillation.[8]
-
Purification
Crude 2-Bromoethyl acetate from synthesis often contains unreacted starting materials or byproducts. A general purification workflow is outlined below.
Analytical Methods
Standard analytical techniques are used to confirm the identity and purity of 2-Bromoethyl acetate.
-
Gas Chromatography (GC): Used to determine the purity of the compound. Commercial suppliers often specify purity as >98.0% (GC).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, particularly the ester carbonyl group.
Safety and Handling
2-Bromoethyl acetate is a hazardous chemical and must be handled with appropriate safety precautions.
| Hazard | Description |
| Physical Hazards | Combustible liquid.[9] |
| Health Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. It is a lachrymator (a substance that causes tearing).[9] |
| Incompatibilities | Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. It is also moisture-sensitive.[9] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Wear protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, and open flames.[9] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Storage under an inert atmosphere is recommended. |
Always consult the Safety Data Sheet (SDS) before handling this chemical.
References
- 1. scbt.com [scbt.com]
- 2. 2-Bromoethyl acetate(927-68-4) IR Spectrum [chemicalbook.com]
- 3. Ethyl bromoacetate(105-36-2) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Bromoethyl ethyl ether(592-55-2) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Bromoethyl acetate(927-68-4) 13C NMR [m.chemicalbook.com]
- 8. 927-68-4|2-Bromoethyl acetate|BLD Pharm [bldpharm.com]
- 9. 160091000 [thermofisher.com]
- 10. Separation of Ethyl bromoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
